molecular formula C5H2F3N B032590 2,4,6-Trifluoropyridine CAS No. 3512-17-2

2,4,6-Trifluoropyridine

Cat. No. B032590
CAS RN: 3512-17-2
M. Wt: 133.07 g/mol
InChI Key: UZDRWXKBKVVUTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Nucleophilic Substitution in Halopyridines : 2,4-Difluoro-, 2,4,6-trifluoro-, and 2,3,4,6-tetrafluoropyridine undergo nucleophilic substitution predominantly at the 4-position. However, after introducing a trialkylsilyl group at C-3 or C-5, the halogen at the 6-(2-) position is displaced selectively (Schlosser et al., 2005).

  • Synthesis of Fluorinated Polyimides : Novel diamine monomers, including derivatives of 2,6-bis(3'-trifluoromethyl-p-aminobiphenyl ether)pyridine, have been synthesized for producing various fluorinated polyimides (Madhra et al., 2002).

Molecular Structure Analysis

  • Crystallographic Analysis : The structural determination of triflate salt precursors in the synthesis of fluoropyridines has been crucial for confirming the desired molecular structure (Davis & Fettinger, 2018).

Chemical Reactions and Properties

  • Reactions with Silver(I) Salts : 4-(Aminomethyl)pyridine ligand reacts with silver(I) salts forming a variety of structural motifs depending on the components' ratio. These reactions involve hydrogen bonding, pi-stacking, and closed-shell Ag-Ag interactions (Feazell et al., 2006).

  • Reaction with Nucleophilic Reagents : The CF3S group in certain pyridine derivatives is readily replaced under the action of O- and S-nucleophiles. Competition is detected between the replacement of a chlorine atom on the pyridine ring and the fluorine-containing group under the action of N-nucleophilic reagents (Sipyagin et al., 1994).

Physical Properties Analysis

  • Synthesis and Properties of Polyimides : The synthesis of novel diamine monomers leading to various fluorinated polyimides has been crucial in understanding the physical properties of such compounds. These polyimides are soluble in several organic solvents and display high thermal stability (Madhra et al., 2002).

Chemical Properties Analysis

  • Reactivity in Cycloadditions : The reactivity of 4-trifluoromethyl-1,3-oxazin-6-ones with electron-poor dienophiles has been studied, yielding new 2-trifluoromethyl pyridines. These findings are significant for further transformations and applications of these pyridines (Evariste et al., 1993).

Scientific Research Applications

Agrochemical Industry

  • Summary of the Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The major outcome is the protection of crops from pests. The effectiveness of these compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmaceutical Industry

  • Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The major outcome is the development of effective pharmaceutical and veterinary products. The effectiveness of these compounds is thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Fluorinated Pyridines

  • Summary of the Application : Fluorinated pyridines, including 2,4,6-Trifluoropyridine, are used in the synthesis of various organic compounds . The presence of fluorine atoms in these compounds imparts unique physical, chemical, and biological properties .
  • Methods of Application : The synthesis of fluorinated pyridines generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The major outcome is the production of fluorinated pyridines with unique properties. These compounds have potential applications in various fields, including agriculture and pharmaceuticals .

Production of Crop-Protection Products

  • Summary of the Application : 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), a derivative of 2,4,6-Trifluoropyridine, is used in the production of several crop-protection products .
  • Methods of Application : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
  • Results or Outcomes : The major outcome is the production of effective crop-protection products. These products help in maintaining crop production and preventing crop losses caused by parasites .

Synthesis of F 18 Substituted Pyridines

  • Summary of the Application : F 18 substituted pyridines, synthesized from 2,4,6-Trifluoropyridine, present a special interest as potential imaging agents for various biological applications .
  • Methods of Application : The synthesis of F 18 substituted pyridines generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
  • Results or Outcomes : The major outcome is the production of F 18 substituted pyridines, which can be used as imaging agents in radiobiology .

Synthesis of 2,4,6-Triarylpyridines

  • Summary of the Application : 2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates and drugs .
  • Methods of Application : The synthesis of 2,4,6-Triarylpyridines involves several synthetic protocols to construct this heterocyclic scaffold .
  • Results or Outcomes : The major outcome is the production of 2,4,6-Triarylpyridines, which are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates and drugs .

Safety And Hazards

2,4,6-Trifluoropyridine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided .

properties

IUPAC Name

2,4,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRWXKBKVVUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382560
Record name 2,4,6-Trifluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoropyridine

CAS RN

3512-17-2
Record name 2,4,6-Trifluoropyridine
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Record name 2,4,6-Trifluoropyridine
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Record name 2,4,6-Trifluoropyridine
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